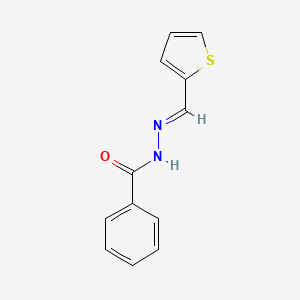

N'-(2-thienylmethylene)benzohydrazide

説明

Synthesis Analysis

The synthesis of N'-(2-thienylmethylene)benzohydrazide involves condensation reactions that yield compounds with complex structures. For example, the reaction of 2-acetylthiophene with benzohydrazide under specific conditions produces this compound derivatives with high selectivity and yield. This process demonstrates the compound's versatility and the ability to undergo chemical transformations to produce a variety of structurally related compounds (Shang Shan et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by their planarity and the orientation of the phenyl and thiophene rings. X-ray diffraction studies have shown that these molecules exhibit an E conformation, with the thiophene and phenyl rings located on opposite sides of the C=N bond. This structural arrangement is crucial for the compound's reactivity and interactions with other molecules (Shang Shan et al., 2011).

Chemical Reactions and Properties

This compound derivatives exhibit a wide range of chemical reactions due to their unique structural features. They have been involved in cyclometallation reactions with diiron nonacarbonyl, leading to the formation of complex iron carbonyl products. These reactions not only demonstrate the compound's chemical versatility but also its potential as a ligand in organometallic chemistry (Yu-Fun Tzeng et al., 2003).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. The planarity of the formohydrazide fragment and the orientation of the phenyl and thiophene rings play a significant role in determining these properties. The presence of intermolecular hydrogen bonding and weak C—H⋯O interactions further contributes to the stability and physical characteristics of the crystals (Shang Shan et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives are defined by their reactivity towards various reagents and conditions. The compound's ability to participate in cyclometallation reactions, form complexes with metal ions, and undergo condensation reactions highlights its chemical versatility. These properties are essential for the development of new materials and catalysts, as well as for applications in organic synthesis and medicinal chemistry (Yu-Fun Tzeng et al., 2003).

科学的研究の応用

Green Synthesis and Corrosion Inhibition

N'-(2-thienylmethylene)benzohydrazide derivatives have been synthesized and evaluated for their applications in corrosion inhibition. A study demonstrated that 2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide (ATMBH), synthesized through microwave irradiation, showed effective corrosion inhibition performance in acidic environments. The compound acted as a mixed type of inhibitor, as revealed by potentiodynamic polarization studies (Singh et al., 2018).

Antimicrobial and Anticancer Properties

Research into the biological properties of benzohydrazide derivatives has shown promising results in antimicrobial and anticancer activities. A series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides displayed potent antimicrobial agents and showed efficacy as anticancer agents (Kumar et al., 2017).

Cardioprotective Effects

In a study involving rats, a derivative of this compound showed protective effects against cardiac remodeling in myocardial infarction. This derivative demonstrated inhibition of angiotensin-converting enzyme and improved cardiac function markers in treated rats (Emna et al., 2020).

Antioxidant Activity

Thiosemicarbazide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide have shown significant antioxidant activities. These compounds, including 1,2,4-triazolethiones derived from benzohydrazide, demonstrated superior radical scavenging and reducing power, indicating their potential as antioxidants (Nazarbahjat et al., 2014).

特性

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNLKZXFSZSMCJ-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16371-55-4 | |

| Record name | Benzoic acid, 2-thenylidenehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016371554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

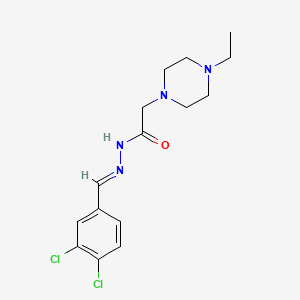

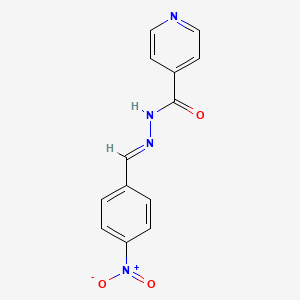

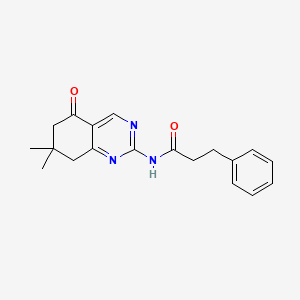

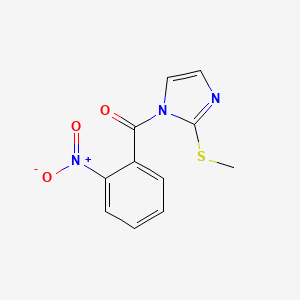

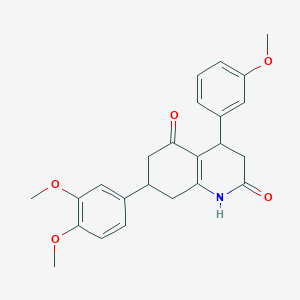

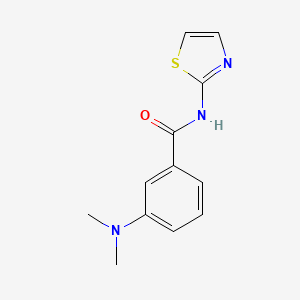

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5606341.png)

![N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea](/img/structure/B5606353.png)

![4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5606360.png)

![2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5606364.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)

![N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5606398.png)

![4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5606406.png)

![3-[2-(aminocarbonothioyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5606416.png)